2,4,6-Triphenylbenzonitrile
Overview
Description
2,4,6-Triphenylbenzonitrile: is an organic compound with the molecular formula C26H17N . It is a derivative of benzonitrile, where three phenyl groups are substituted at the 2, 4, and 6 positions of the benzene ring. This compound is known for its unique structural properties and is used in various chemical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Triphenylbenzonitrile typically involves the reaction of benzonitrile with phenylmagnesium bromide (Grignard reagent) in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The reaction conditions often include controlled temperature, pressure, and the use of solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Triphenylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of 2,4,6-triphenylbenzylamine.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
2,4,6-Triphenylbenzonitrile is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Studying the interactions of nitrile-containing compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4,6-Triphenylbenzonitrile involves its interaction with molecular targets through its nitrile group. The nitrile group can participate in various chemical reactions, including nucleophilic addition and substitution. The phenyl groups provide steric hindrance and influence the reactivity of the compound. The pathways involved include the formation of intermediates that can further react to yield desired products.
Comparison with Similar Compounds
2,4,6-Trimethylbenzonitrile: Similar structure but with methyl groups instead of phenyl groups.
2,4,6-Tribromobenzonitrile: Similar structure but with bromine atoms instead of phenyl groups.
2,4,6-Trinitrobenzonitrile: Similar structure but with nitro groups instead of phenyl groups.
Uniqueness: 2,4,6-Triphenylbenzonitrile is unique due to the presence of three phenyl groups, which significantly influence its chemical properties and reactivity. The phenyl groups provide steric hindrance and electronic effects that can alter the compound’s behavior in chemical reactions compared to its methyl, bromine, or nitro-substituted analogs.
Properties
IUPAC Name |
2,4,6-triphenylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N/c26-18-25-23(20-12-6-2-7-13-20)16-22(19-10-4-1-5-11-19)17-24(25)21-14-8-3-9-15-21/h1-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAQPPWIXDNTON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)C#N)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399255 | |
Record name | F0401-0134 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5724-58-3 | |
Record name | [1,1′:3′,1′′-Terphenyl]-2′-carbonitrile, 5′-phenyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5724-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | F0401-0134 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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